
D-Glucose, 3-acetamido-3-deoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucose, 3-acetamido-3-deoxy- is a derivative of glucose, where the hydroxyl group at the third carbon is replaced by an acetamido groupIt is commonly found in the repeating units of lipopolysaccharide O-antigens, glycan moieties of bacterial cell surface layer glycoproteins, and many antibiotics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The biosynthesis of D-Glucose, 3-acetamido-3-deoxy- involves a multi-step enzymatic process. The pathway includes the following steps :
Transferase Reaction: Glucose-1-phosphate is converted to dTDP-D-glucose by glucose-1-phosphate thymidylyltransferase.
Dehydratase Reaction: dTDP-D-glucose is dehydrated to form dTDP-4-oxo-6-deoxy-D-glucose by dTDP-D-glucose-4,6-dehydratase.
Isomerase Reaction: The intermediate dTDP-4-oxo-6-deoxy-D-glucose is isomerized to dTDP-3-oxo-6-deoxy-D-glucose.
Transaminase Reaction: The isomerized product undergoes transamination to form dTDP-3-amino-3,6-dideoxy-D-glucose.
Transacetylase Reaction: Finally, the amino group is acetylated to yield dTDP-3-acetamido-3,6-dideoxy-D-glucose.
Industrial Production Methods
Industrial production of D-Glucose, 3-acetamido-3-deoxy- typically involves microbial fermentation processes using genetically engineered bacteria that express the necessary enzymes for the biosynthesis pathway .
Analyse Des Réactions Chimiques
Types of Reactions
D-Glucose, 3-acetamido-3-deoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amino group.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like acyl chlorides or anhydrides.
Major Products
Oxidation: Keto derivatives of D-Glucose, 3-acetamido-3-deoxy-.
Reduction: Amino derivatives.
Substitution: Various substituted amino sugars depending on the reagents used.
Applications De Recherche Scientifique
D-Glucose, 3-acetamido-3-deoxy- has numerous applications in scientific research :
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoproteins.
Biology: Plays a role in the study of bacterial cell wall structures and functions.
Medicine: Investigated for its potential use in developing antibiotics and other therapeutic agents.
Industry: Utilized in the production of bioactive compounds and as a precursor for various biochemical pathways.
Mécanisme D'action
The mechanism of action of D-Glucose, 3-acetamido-3-deoxy- involves its incorporation into glycoproteins and other glycoconjugates. It interacts with specific enzymes and receptors, influencing various biochemical pathways. The compound’s acetamido group plays a crucial role in its binding affinity and specificity towards molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Glucose, 3-amino-3-deoxy-: Similar structure but lacks the acetamido group.
D-Galactose, 3-acetamido-3-deoxy-: Similar structure but differs in the configuration of the hydroxyl groups.
D-Glucose, 2-acetamido-2-deoxy-: Acetamido group is at the second carbon instead of the third.
Uniqueness
D-Glucose, 3-acetamido-3-deoxy- is unique due to its specific acetamido substitution at the third carbon, which imparts distinct biochemical properties and reactivity compared to other amino sugars .
Propriétés
Numéro CAS |
606-01-9 |
|---|---|
Formule moléculaire |
C8H15NO6 |
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
N-[(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-7(5(13)2-10)8(15)6(14)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1 |
Clé InChI |
COOPVYPQMRXUHU-LXGUWJNJSA-N |
SMILES isomérique |
CC(=O)N[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O |
SMILES canonique |
CC(=O)NC(C(C=O)O)C(C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-amino-2-(6-octyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate](/img/structure/B12085613.png)

![6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12085634.png)
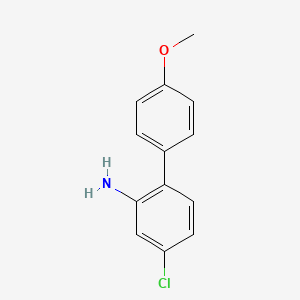
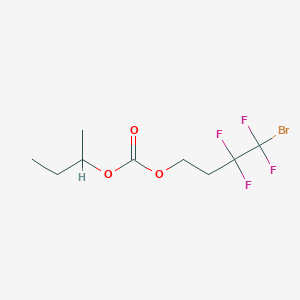


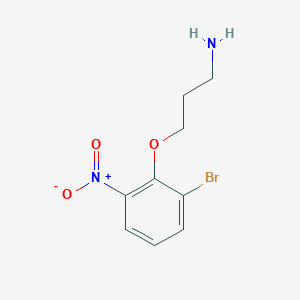
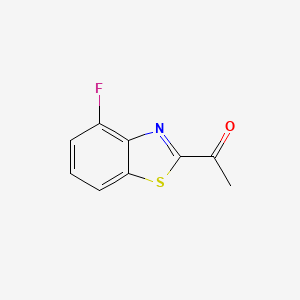
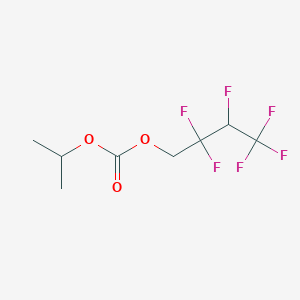
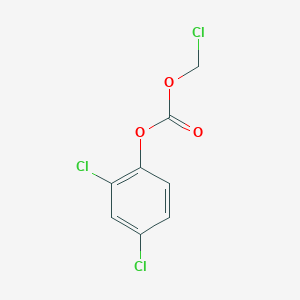
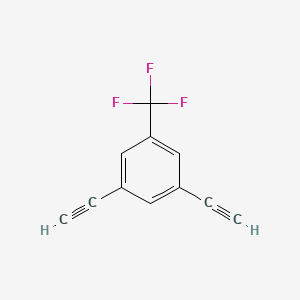
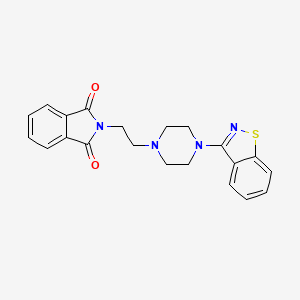
![1-Oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B12085687.png)
